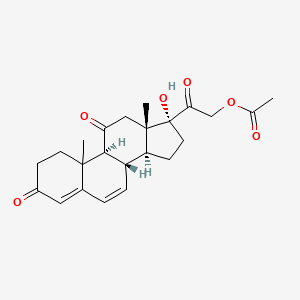
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 21-(Acétyloxy)-17-hydroxy-pregna-4,6-diène-3,11,20-trione est un composé stéroïde synthétique avec un squelette de pregnane. Il est caractérisé structurellement par la présence de groupes acétyloxy et hydroxy aux positions 21 et 17, respectivement, et une structure diène entre les carbones 4 et 6.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 21-(Acétyloxy)-17-hydroxy-pregna-4,6-diène-3,11,20-trione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'acétylation du 17-hydroxy-pregna-4,6-diène-3,11,20-trione en utilisant de l'anhydride acétique en présence d'une base telle que la pyridine. La réaction est effectuée sous des conditions de température contrôlées pour assurer l'acétylation sélective à la position 21 .
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé implique des voies synthétiques similaires mais optimisées pour les opérations à grande échelle. Le procédé comprend l'utilisation de réactifs et de solvants de haute pureté, et les réactions sont menées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 21-(Acétyloxy)-17-hydroxy-pregna-4,6-diène-3,11,20-trione subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la structure diène en une simple liaison, modifiant la réactivité du composé.
Substitution : Le groupe acétyloxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire du 21-hydroxy-17-oxo-pregna-4,6-diène-3,11,20-trione, tandis que la réduction peut produire du 21-(acétyloxy)-17-hydroxy-pregna-4,6-diène-3,20-dione .
Applications de la recherche scientifique
Le 21-(Acétyloxy)-17-hydroxy-pregna-4,6-diène-3,11,20-trione a des applications diverses dans la recherche scientifique :
Chimie : Il sert de précurseur pour la synthèse de divers dérivés stéroïdes.
Biologie : Le composé est utilisé dans des études liées au métabolisme des stéroïdes et à la régulation hormonale.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le traitement des troubles inflammatoires et hormonaux.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres molécules bioactives
Mécanisme d'action
Le mécanisme d'action du 21-(Acétyloxy)-17-hydroxy-pregna-4,6-diène-3,11,20-trione implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs des hormones stéroïdiennes. Le composé se lie à ces récepteurs, modulant leur activité et influençant l'expression génique. Cette interaction peut conduire à divers effets physiologiques, y compris des réponses anti-inflammatoires et immunomodulatrices .
Applications De Recherche Scientifique
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid derivatives.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and hormonal disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mécanisme D'action
The mechanism of action of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including anti-inflammatory and immunomodulatory responses .
Comparaison Avec Des Composés Similaires
Composés similaires
21-Acétoxypregn-1,4,9(11),16-tétraène-3,20-dione : Un intermédiaire clé dans la synthèse de corticostéroïdes fluorés.
Clascotérone : Un stéroïde utilisé pour le traitement de l'acné, structurellement similaire mais avec des groupes fonctionnels différents.
Unicité
Le 21-(Acétyloxy)-17-hydroxy-pregna-4,6-diène-3,11,20-trione est unique en raison de ses substitutions acétyloxy et hydroxy spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses transformations chimiques et ses applications thérapeutiques potentielles en font un composé précieux dans la recherche pharmaceutique .
Propriétés
Formule moléculaire |
C23H28O6 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[2-[(8S,9S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-17,20,28H,6-9,11-12H2,1-3H3/t16-,17-,20+,21?,22-,23-/m0/s1 |
Clé InChI |
QDQSHYPJQHVPIE-LCLBLDJOSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C=CC4=CC(=O)CCC34C)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


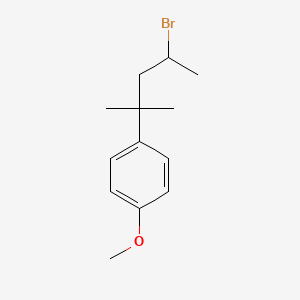
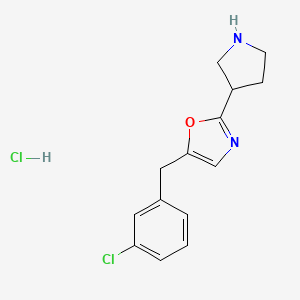
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)
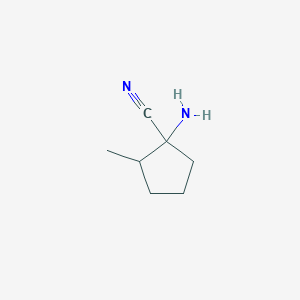
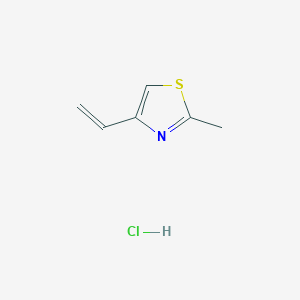
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
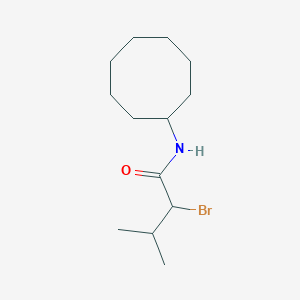

![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
![Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12315645.png)
![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
